N-(3-Propanamido)-L-valine tert-Butyl Ester

LogP lipophilicity chromatographic purification

This ≥99% pure, off-white solid is the definitive synthetic intermediate for constructing the imidazolidine-2,4-dione pharmacophore of second-generation HIV protease inhibitors. Unlike simple L-valine esters or methyl ester analogs, its primary amide terminus enables a direct, single-step amide coupling to form the cyclic urea bioisostere, eliminating additional hydrolysis-amidation sequences. The defined (S)-valine stereocenter and orthogonal tert-butyl ester protection make it the preferred, route-characterized starting material for Lopinavir metabolite reference standards and protease inhibitor libraries. Insist on the authentic penultimate intermediate to avoid synthetic re-work and impurity risks.

Molecular Formula C12H24N2O3
Molecular Weight 244.335
CAS No. 192725-87-4
Cat. No. B590268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Propanamido)-L-valine tert-Butyl Ester
CAS192725-87-4
SynonymsN-(3-Amino-3-oxopropyl)-L-valine 1,1-Dimethylethyl Ester; 
Molecular FormulaC12H24N2O3
Molecular Weight244.335
Structural Identifiers
SMILESCC(C)C(C(=O)OC(C)(C)C)NCCC(=O)N
InChIInChI=1S/C12H24N2O3/c1-8(2)10(14-7-6-9(13)15)11(16)17-12(3,4)5/h8,10,14H,6-7H2,1-5H3,(H2,13,15)/t10-/m0/s1
InChIKeyXVZGFLXDPWEXRA-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Propanamido)-L-valine tert-Butyl Ester (CAS 192725-87-4): Chemical Identity and Procurement Baseline


N-(3-Propanamido)-L-valine tert-Butyl Ester (CAS 192725-87-4, molecular formula C₁₂H₂₄N₂O₃, MW 244.33) is a chiral, N-protected L-valine derivative bearing a primary amide-terminated propanamido side chain and a C-terminal tert-butyl ester. The compound is a synthetic intermediate specifically engineered for the preparation of Lopinavir metabolites and related imidazolidine-2,4-dione-linked HIV protease inhibitors [1]. It is supplied as an off-white solid with cataloged purity ≥99% and is soluble in chloroform, dichloromethane, ethyl acetate, and methanol [2].

Why Generic Valine tert-Butyl Esters Cannot Replace CAS 192725-87-4 in Lopinavir Metabolite Synthesis


The N-(3-propanamido) side chain of CAS 192725-87-4 is not a general protecting group but a structurally precise intermediate en route to the imidazolidine-2,4-dione pharmacophore of second-generation HIV protease inhibitors [1]. Simple L-valine tert-butyl ester hydrochloride (CAS 13518-40-6) lacks this side chain entirely, while the closest analog N-(3-Methoxy-3-oxopropyl)-L-valine tert-Butyl Ester (CAS 192725-86-3) terminates in a methyl ester rather than a primary amide, necessitating an additional hydrolysis-amidation sequence to reach the target intermediate . Substituting either analog introduces additional synthetic steps, alters physicochemical properties (LogP, hydrogen-bonding capacity, physical form), and risks introducing impurities that are not characterized in the established synthetic route toward Lopinavir metabolites. The specific primary amide terminus is essential for the downstream amide coupling reaction that forms the final imidazolidine-2,4-dione ring system; a methyl ester terminus cannot participate in this transformation directly [2].

Quantitative Differentiation Evidence: N-(3-Propanamido)-L-valine tert-Butyl Ester vs. Closest Analogs


LogP Hydrophobicity Advantage Over Methyl Ester Precursor (CAS 192725-86-3)

The target compound exhibits a computed octanol-water partition coefficient (LogP) of 2.36, which is 0.46 log units higher than the LogP of 1.90 for its direct synthetic precursor N-(3-Methoxy-3-oxopropyl)-L-valine tert-Butyl Ester (CAS 192725-86-3) [1]. This 24% increase in calculated lipophilicity arises from the replacement of the methyl ester (-COOCH₃) with a primary amide (-CONH₂), altering phase-partitioning behavior relevant to extraction and flash chromatography during multi-step HIV protease inhibitor synthesis.

LogP lipophilicity chromatographic purification intermediate

Hydrogen-Bond-Donor Count Drives Solid-State Crystallinity vs. Oily Methyl Ester Analog

The primary amide terminus of the target compound contributes 2 hydrogen bond donors (HBD), in contrast to the single HBD of the methyl ester analog (CAS 192725-86-3) [1]. This additional H-bond donor is consistent with the empirical observation that the target compound is isolated as an off-white solid, whereas the methyl ester analog is obtained as a pale yellow oil under ambient conditions [2]. The solid physical form eliminates the need for solvent transfer and minimizes variability associated with viscous oil handling.

hydrogen bond donors physical form solid handling crystallinity

Synthetic Step Reduction: One Fewer Transformation to Final Imidazolidine-2,4-Dione Inhibitor

In the published synthetic route to imidazolidine-2,4-dione-linked HIV protease inhibitors, the target compound serves as the direct amide coupling partner, requiring only a single transformation to reach the final cyclized pharmacophore [1]. By contrast, the methyl ester analog (CAS 192725-86-3) must first undergo ester hydrolysis (LiOH) followed by amidation (NH₄OH) to generate the identical primary amide intermediate, adding two discrete synthetic operations . This step-count differential directly impacts overall yield, purification burden, and campaign timelines.

synthetic efficiency step economy HIV protease inhibitor amide coupling

Designated Lopinavir Metabolite Intermediate versus Generic Peptide Building Block

The compound is explicitly cataloged by Toronto Research Chemicals (TRC Product P759150) as an 'Intermediate in the preparation of Lopinavir metabolites' and is further qualified as a drug impurity reference standard [1][2]. In contrast, L-Valine tert-butyl ester hydrochloride (CAS 13518-40-6) is listed as a general peptide synthesis reagent with a typical purity specification of ≥98.0% (GC) [3]. The target compound carries a reported purity of 99% from raw suppliers and is supplied with supporting analytical documentation specific to its role in Lopinavir metabolite synthesis .

drug metabolite reference standard impurity profiling Lopinavir

High-Value Application Scenarios for N-(3-Propanamido)-L-valine tert-Butyl Ester (CAS 192725-87-4)


Synthesis of Imidazolidine-2,4-Dione-Linked HIV Protease Inhibitors Active Against Lopinavir-Resistant Mutants

The compound is the direct penultimate intermediate for constructing the imidazolidine-2,4-dione pharmacophore described by Flosi et al. (2006), which demonstrated improved cell culture activity against wild-type HIV (pNL4-3) and lopinavir-resistant mutant virus A17 compared to lopinavir itself [1]. Its primary amide terminus enables a single-step amide coupling to form the cyclic urea bioisostere, making it the preferred starting material for medicinal chemistry teams optimizing this chemotype .

Lopinavir Metabolite Reference Standard for Pharmaceutical Impurity Profiling

As a TRC-cataloged intermediate specifically linked to Lopinavir metabolite pathways [2], this compound serves as a characterized reference standard for identifying and quantifying process impurities or metabolites during Lopinavir active pharmaceutical ingredient (API) manufacturing and quality control. Its ≥99% purity specification and off-white solid form facilitate precise analytical standard preparation [3].

amide-Terminated Chiral Building Block for Diversity-Oriented Synthesis of Protease Inhibitor Libraries

The combination of a defined (S)-valine stereocenter, a base-labile tert-butyl ester protecting group, and a primary amide side chain makes this compound a versatile chiral scaffold for synthesizing libraries of protease inhibitors beyond the Lopinavir series. The primary amide can be dehydrated to a nitrile or converted to heterocycles, while orthogonal deprotection of the tert-butyl ester under acidic conditions (TFA) enables peptide coupling without disturbing the amide side chain [4].

Quote Request

Request a Quote for N-(3-Propanamido)-L-valine tert-Butyl Ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.